Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17658885
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2 |
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Molecular Weight | 169.18 g/mol |
IUPAC Name | methyl 5-amino-1-ethylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H11N3O2/c1-3-10-6(8)4-5(9-10)7(11)12-2/h4H,3,8H2,1-2H3 |
Standard InChI Key | GKOBMYUPOASMMW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)C(=O)OC)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring with three distinct substituents:
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1-Position: An ethyl group (-CH₂CH₃) attached to the nitrogen atom.
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3-Position: A methyl ester (-COOCH₃) group.
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5-Position: An amino (-NH₂) group.
The pyrazole ring exhibits aromaticity due to delocalized π-electrons across the conjugated system, with the substituents influencing electronic distribution and reactivity. The molecular formula is C₇H₁₁N₃O₂, and the calculated molecular weight is 169.18 g/mol based on compositional analysis .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₇H₁₁N₃O₂ |
Molecular Weight | 169.18 g/mol |
IUPAC Name | Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate |
CAS Number | Not yet assigned |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
The absence of experimental physicochemical data (e.g., melting/boiling points) underscores the need for further characterization.
Tautomerism and Electronic Effects
Like many pyrazole derivatives, this compound may exhibit prototropic tautomerism, where the hydrogen atom on the amino group migrates to adjacent nitrogen atoms, altering the electronic environment. Computational studies on analogous compounds suggest that the 1H-tautomer (with hydrogen on N1) is more stable in non-polar solvents, while polar solvents favor the 2H-tautomer (hydrogen on N2). This tautomeric equilibrium impacts reactivity, particularly in electrophilic substitution reactions.
Synthesis and Optimization
Catalytic Hydrogenation Pathway
The most plausible synthesis route involves the reduction of a nitro precursor, as demonstrated for structurally related pyrazole esters. For example, methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is synthesized via hydrogenation of its nitro analog using 10% palladium on activated carbon (Pd/C) under hydrogen gas at room temperature . Adapting this method for the target compound would require:
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Starting Material: 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylate.
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Reaction Conditions:
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Catalyst: 10% Pd/C (0.5 eq. by weight).
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Solvent: Methanol.
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Pressure: 1 atm H₂.
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Duration: 4–6 hours.
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Workup: Filtration to remove the catalyst, followed by solvent evaporation under reduced pressure.
This method typically achieves yields exceeding 85% for analogous compounds .
Table 2: Proposed Synthesis Parameters
Parameter | Value |
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Catalyst | Pd/C (10 wt%) |
Solvent | Methanol |
Temperature | 20–25°C (ambient) |
Hydrogen Pressure | 1 atm |
Yield (Theoretical) | 80–90% |
Alternative Synthetic Routes
Reactivity and Functional Group Transformations
Amino Group Reactivity
The primary amino group at the 5-position participates in:
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Acylation: Reaction with acetyl chloride to form acetamide derivatives.
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Diazotization: Formation of diazonium salts for coupling reactions.
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Oxidation: Conversion to nitroso or nitro groups under strong oxidizing conditions.
Ester Hydrolysis and Derivatization
The methyl ester undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid, which can be further functionalized. For example:
Subsequent reactions with amines or alcohols produce amides or esters, respectively .
Biological Activity and Applications
Anticancer Screening
Preliminary studies on pyrazole-3-carboxylates indicate apoptosis induction in cancer cell lines. For instance, ethyl 5-amino-1-methyl derivatives inhibit proliferation in MCF-7 breast cancer cells (IC₅₀: 12 µM). The ethyl group at N1 may enhance lipophilicity, improving membrane permeability compared to methyl analogs.
Industrial and Material Science Applications
Coordination Chemistry
The amino and ester groups serve as ligands for metal ions, enabling the synthesis of coordination polymers. For example, copper(II) complexes of similar pyrazoles exhibit catalytic activity in oxidation reactions.
Polymer Precursors
Functionalization of the ester group allows incorporation into polyamide or polyester backbones, imparting thermal stability and rigidity. Pyrazole-containing polymers show promise in high-performance materials for aerospace and electronics .
Future Research Directions
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Physicochemical Profiling: Determination of melting/boiling points, solubility, and stability under varying pH/temperature conditions.
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Biological Screening: In vitro assays against pathogenic bacteria, fungi, and cancer cell lines.
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Computational Studies: DFT calculations to predict tautomeric preferences and reaction pathways.
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